tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Catalog No.
S769458
CAS No.
201162-52-9
M.F
C18H26N2O2
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-...

CAS Number

201162-52-9

Product Name

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

IUPAC Name

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3

InChI Key

GTBQVLOYUBQHEV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3

Synthesis of Organic Compounds:

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (also known as Boc-protected benzylated DABCO) is primarily used as a building block in the synthesis of various organic compounds. Its presence of a protected amine group (Boc) and a benzyl group allows for further functionalization through various chemical reactions. Studies have shown its application in the synthesis of:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in the ring structure. A study describes the utilization of Boc-protected benzylated DABCO in the synthesis of novel spirocyclic pyrrolidines and tetrahydroquinolines, exhibiting potential antitumor activity [].
  • Functionalized molecules: These molecules have specific functional groups attached, leading to desired properties. Research has explored the use of Boc-protected benzylated DABCO in the synthesis of functionalized triazoles, demonstrating their potential as antimicrobial agents [].

Catalyst Precursor:

Boc-protected benzylated DABCO can serve as a precursor for the generation of catalysts used in various organic transformations. The removal of the protecting groups (Boc and benzyl) reveals a reactive amine group, which can be further modified to introduce desired functionalities. Studies have reported its application in the preparation of:

  • Metal-based catalysts: These catalysts involve metal atoms coordinated with organic ligands. A study describes the use of Boc-protected benzylated DABCO in the synthesis of palladium-based N-heterocyclic carbene (NHC) catalysts, demonstrating their efficiency in cross-coupling reactions [].
  • Organocatalysts: These catalysts are composed solely of organic molecules. Research has explored the use of Boc-protected benzylated DABCO in the development of Brønsted acid catalysts, exhibiting potential for various organic transformations [].

Tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework. This compound belongs to a class of nitrogen-containing bicyclic compounds and has the molecular formula C18H26N2O2. It features a tert-butyl group and a benzyl group, contributing to its lipophilicity and potential biological activity. The compound is often studied for its synthetic versatility and pharmacological properties.

Typical of esters and nitrogen-containing compounds. Key reactions include:

  • Hydrogenation: The compound can be reduced in the presence of hydrogen gas to yield various derivatives, often with high yields (up to 92%) when using palladium on carbon as a catalyst in ethanol .
  • Esterification: Reaction with benzyl chloroformate in the presence of triethylamine leads to the formation of the tert-butyl ester, demonstrating its reactivity with electrophiles .

These reactions highlight its potential for further functionalization and synthesis of related compounds.

Research indicates that tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exhibits biological activities that may include:

  • Toxicity: The compound is classified as harmful if swallowed or upon skin contact, indicating potential acute toxicity .
  • Pharmacological Potential: Due to its structural characteristics, it may interact with biological systems, although specific therapeutic applications remain under investigation.

The synthesis of tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves several steps:

  • Formation of the Diazabicyclo Framework: Initial synthesis begins with 3,8-diazabicyclo[3.2.1]octane derivatives.
  • Esterification: The diazabicyclo compound is reacted with tert-butyl chloroformate in the presence of triethylamine to yield the tert-butyl ester.
  • Benzylation: The introduction of the benzyl group can be achieved through nucleophilic substitution reactions involving benzyl halides .

These methods allow for the efficient production of the compound in laboratory settings.

Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound for developing new drugs targeting various biological pathways.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing other complex organic molecules.

Interaction studies are crucial for understanding how tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate behaves in biological systems:

  • Receptor Binding: Investigations into its binding affinity to specific receptors could elucidate its pharmacological potential.
  • Metabolic Pathways: Understanding how this compound is metabolized can inform safety assessments and therapeutic efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate:

Compound NameStructureUnique Features
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylateC14H18N2O2Lacks the tert-butyl group; potentially different solubility and reactivity profiles
Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octaneC18H26N2OSimilar framework but with variations in substitution patterns
3-Boc-3,8-diazabicyclo[3.2.1]octaneC16H22N2O2Contains a Boc (tert-butyloxycarbonyl) protecting group; used as an intermediate

These comparisons highlight the unique aspects of tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate while illustrating how slight structural changes can significantly affect chemical behavior and biological activity.

The study of this compound continues to be relevant due to its potential applications in medicinal chemistry and organic synthesis, warranting further exploration into its properties and interactions within biological systems.

XLogP3

3

Dates

Modify: 2023-08-15

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